Product packaging for 4-(1-Aminobutyl)phenol(Cat. No.:)

4-(1-Aminobutyl)phenol

Cat. No.: B12272325
M. Wt: 165.23 g/mol
InChI Key: RRGAECZKODLMST-UHFFFAOYSA-N
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Description

4-(1-Aminobutyl)phenol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B12272325 4-(1-Aminobutyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-(1-aminobutyl)phenol

InChI

InChI=1S/C10H15NO/c1-2-3-10(11)8-4-6-9(12)7-5-8/h4-7,10,12H,2-3,11H2,1H3

InChI Key

RRGAECZKODLMST-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)O)N

Origin of Product

United States

Contextualization Within Aminoalkylphenol Chemistry

Aminoalkylphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with an aminoalkyl group. ontosight.aidrugbank.com This structural motif imparts a unique combination of properties, including the slightly acidic nature of the phenolic hydroxyl group and the basicity of the amino group. ontosight.aicymitquimica.com These functional groups allow aminoalkylphenols to participate in a variety of chemical reactions and to exhibit diverse biological activities. nih.govmdpi.com

The position of the aminoalkyl group on the phenol ring, as well as the nature of the alkyl chain and the amine, significantly influences the compound's physical and chemical properties. For instance, the presence of these functional groups can facilitate hydrogen bonding, which affects solubility and reactivity. ontosight.aicymitquimica.com The aminoalkylphenol class has garnered considerable interest due to the biological activities exhibited by many of its members, which include antimicrobial and antioxidant properties. nih.govdergipark.org.tr

4-(1-Aminobutyl)phenol (B6149381), with its specific arrangement of a butylamine (B146782) group at the para position of the phenol ring, is a key member of this family. chembk.com Its structure provides a foundation for the synthesis of a wide array of derivatives with potential applications in various fields of chemical and pharmaceutical research. chemimpex.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H15NO chembk.com
Molar Mass165.23 g/mol chembk.com
AppearanceColorless to yellow oil or white to yellow solid dergipark.org.tr

This table presents key physicochemical properties of this compound.

Historical Trajectories in Synthetic Methodologies

The synthesis of aminoalkylphenols has evolved over time, with various methods being developed to achieve these structures. One of the classical and widely utilized methods for preparing similar structures is the Mannich reaction. This multicomponent reaction typically involves the aminoalkylation of an acidic proton located on a phenol (B47542) with formaldehyde (B43269) and a primary or secondary amine.

More contemporary approaches have focused on developing more efficient and versatile synthetic routes. The Petasis reaction, a multicomponent reaction between an aldehyde, a secondary amine, and a boronic acid, has emerged as a powerful tool for the synthesis of aminoalkylphenols. dergipark.org.tr Notably, this reaction can sometimes be performed without a catalyst, offering a greener and more atom-economical approach. dergipark.org.tr

Another significant advancement in the synthesis of chiral aminoalkylphenols involves the use of conventional organic transformations such as the Mitsunobu reaction, Eschweiler-Clarke N-methylation, and the demethylation of anisoles. tubitak.gov.trtubitak.gov.tr These methods have been successfully employed to prepare enantiopure 1,4-aminoalkylphenols, highlighting the progress in asymmetric synthesis within this compound class. tubitak.gov.trtubitak.gov.tr For instance, the synthesis of chiral 1,4-aminoalkylphenols has been achieved starting from a chiral secondary alcohol, demonstrating the ability to control stereochemistry, which is crucial for many applications, particularly in medicinal chemistry. tubitak.gov.trtubitak.gov.tr

Significance As a Privileged Scaffold in Modern Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new bioactive compounds. mdpi.comcolumbia.edu The 4-(1-aminobutyl)phenol (B6149381) structure fits this description due to the presence of both a hydrogen-bond-donating phenolic hydroxyl group and a basic amino group, which can be readily modified. frontiersin.orgnih.gov

This dual functionality allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's steric and electronic properties. This modularity is highly advantageous in combinatorial chemistry and library synthesis, where the goal is to rapidly generate a diverse set of compounds for biological screening. acs.org The ability to create libraries of this compound derivatives makes it a valuable tool in the search for new therapeutic agents. nih.gov

The phenol (B47542) and amine moieties also provide handles for further chemical transformations, allowing for the construction of more complex molecular architectures. chemimpex.com This versatility has led to the use of aminoalkylphenol-based structures in the development of agents targeting a variety of biological systems. nih.gov

Computational and Theoretical Studies of 4 1 Aminobutyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule. For 4-(1-Aminobutyl)phenol (B6149381), these calculations would typically involve methods like Density Functional Theory (DFT) and other ab initio approaches to map out its electronic landscape.

Electronic Structure and Bonding Analysis (Density Functional Theory, Ab Initio Methods)

The electronic structure is characterized by the aromatic phenol (B47542) ring, which acts as an electron-donating group, and the aminobutyl substituent. The nitrogen atom of the amino group and the oxygen of the hydroxyl group influence the electron density of the aromatic ring through resonance and inductive effects. This results in a nuanced distribution of charge across the molecule.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

ParameterBond/AnglePredicted Value
Bond LengthC-O (Phenolic)1.37 Å
O-H (Phenolic)0.97 Å
C-N (Amine)1.47 Å
C-C (Aromatic Ring)1.39 - 1.41 Å
Bond AngleC-O-H109.5°
C-C-N111.0°
Dihedral AngleC-C-C-N (Butyl Chain)~60° or ~180°

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a deeper understanding of the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the nitrogen atom of the amino group, reflecting their nucleophilic character. Conversely, the LUMO is likely distributed over the aromatic ring's anti-bonding π* orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.5 to -5.0
LUMO-0.5 to 0.0
HOMO-LUMO Gap4.5 to 5.5

Note: These values are estimations based on computational studies of analogous aminophenol compounds.

Conformational Analysis and Potential Energy Landscapes

The flexibility of the aminobutyl side chain in this compound allows it to adopt various conformations, each with a different energy level. Understanding this conformational landscape is crucial for predicting the molecule's behavior in different environments.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can be employed to explore the conformational space of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in solution, including its interactions with solvent molecules and its own internal flexibility. These simulations would likely show that the butyl chain is highly mobile, with rotations around the C-C single bonds leading to a variety of conformers.

Prediction of Stable Conformers and Tautomers

Computational methods can predict the most stable conformations by calculating the potential energy of different spatial arrangements of the atoms. For this compound, the orientation of the aminobutyl group relative to the phenol ring will be a key determinant of conformational stability. Staggered conformations of the butyl chain are generally more stable than eclipsed ones due to reduced steric hindrance.

Tautomerism is also a possibility, with the potential for proton transfer from the phenolic hydroxyl group to the amino group, although the phenolic form is expected to be significantly more stable under normal conditions.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Table 3: Predicted Spectroscopic Data for this compound

Spectrum TypeRegion/Chemical Shift (δ)Assignment
¹H NMR 6.7 - 7.2 ppmAromatic Protons
4.5 - 5.5 ppmPhenolic -OH
3.0 - 3.5 ppmMethine (-CH) Proton
1.0 - 2.0 ppmAmine (-NH₂) and Methylene (-CH₂) Protons
0.8 - 1.0 ppmMethyl (-CH₃) Protons
¹³C NMR 150 - 160 ppmPhenolic C-O
115 - 130 ppmAromatic Carbons
50 - 60 ppmMethine (-CH) Carbon
20 - 40 ppmMethylene (-CH₂) Carbons
10 - 15 ppmMethyl (-CH₃) Carbon
IR Spectroscopy 3200 - 3500 cm⁻¹O-H and N-H stretching
2800 - 3000 cm⁻¹C-H stretching
1500 - 1600 cm⁻¹Aromatic C=C stretching

Note: The chemical shifts and vibrational frequencies are illustrative and based on predictions for similar molecular structures. Actual experimental values may vary.

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry offers powerful tools to elucidate complex reaction mechanisms at a molecular level. For a compound like this compound, density functional theory (DFT) would be a primary method for simulating reaction pathways and identifying transition states.

Reaction Pathway Analysis:

Theoretical studies on similar molecules, such as the dimerization of aminophenols or the hydrogenation of nitrophenols, demonstrate the utility of DFT in mapping out reaction coordinates. jbnu.ac.krresearchgate.net For this compound, computational simulations could model various reactions, including electrophilic aromatic substitution, oxidation of the phenol group, or reactions involving the amino group. These simulations calculate the energy of the system as the reactants progress to products, revealing the most energetically favorable pathway.

For instance, a study on the dimerization of aminophenol to a diazene (B1210634) intermediate utilized DFT to derive a reaction mechanism, identifying a rate-determining step with a specific energy barrier. jbnu.ac.kr A similar approach could be applied to predict the behavior of this compound in various chemical environments.

Transition State Identification:

A crucial aspect of reaction mechanism simulation is the identification and characterization of transition states—the highest energy point along the reaction coordinate. Computational methods can determine the geometry and energy of these fleeting structures, which are often difficult to observe experimentally. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics.

In a theoretical investigation of the rearrangement reactions of 4-aminophenol (B1666318) clusters, computational models were used to calculate reaction paths and explain experimental observations. aip.org For this compound, identifying transition states would be essential for understanding, for example, the regioselectivity of aromatic ring substitutions.

Illustrative Data for Reaction Pathway Simulation:

The following table represents hypothetical data that could be generated from a DFT study on the electrophilic nitration of a substituted aminophenol, illustrating the types of energetic information obtained from such simulations.

Reaction StepRelative Energy (kcal/mol)Description
Reactants0.0Initial state of aminophenol and nitrating agent
Intermediate 1+5.2Formation of a sigma complex (ortho-attack)
Transition State 1+15.8Transition state leading to ortho-product
Intermediate 2+4.8Formation of a sigma complex (meta-attack)
Transition State 2+22.1Transition state leading to meta-product
Ortho-Product-10.3Final ortho-substituted product
Meta-Product-5.7Final meta-substituted product

This table is for illustrative purposes and does not represent actual experimental data for this compound.

In Silico Design and Prediction of Reactivity and Selectivity

In silico methods are instrumental in the rational design of new molecules and in predicting their chemical properties, thereby guiding experimental work and saving resources.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are statistical models that relate the chemical structure of a compound to its activity, in this case, its reactivity. For phenolic compounds, QSAR studies have been used to predict properties like antioxidant activity and toxicity based on calculated molecular descriptors. nih.govjst.go.jpacs.orgtandfonline.comresearchgate.net These descriptors can include:

Electronic parameters: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are indicative of a molecule's ability to donate or accept electrons.

Steric parameters: Related to the size and shape of the molecule.

Hydrophobicity parameters: Often represented by the partition coefficient (log P).

By developing a QSAR model for a series of aminophenols, one could predict the reactivity of this compound in various reactions.

Predicting Reactivity and Selectivity:

Computational models can predict the most likely sites of reaction on a molecule. For this compound, the interplay between the electron-donating amino and hydroxyl groups and the steric bulk of the aminobutyl group would govern its reactivity and selectivity in electrophilic aromatic substitution reactions. DFT calculations can determine the electron density at different positions on the aromatic ring, indicating the most nucleophilic (and therefore most reactive) sites.

Furthermore, studies on the electronic spectra of substituted phenols using DFT have shown how substituents influence the electronic structure and, by extension, the reactivity of the molecule. researchgate.netresearchgate.net Such an analysis for this compound could provide valuable insights into its chemical behavior.

Illustrative Data for In Silico Reactivity Prediction:

The following table provides examples of computational descriptors that could be calculated for this compound to predict its reactivity.

DescriptorCalculated Value (Arbitrary Units)Implication for Reactivity
HOMO Energy-5.2 eVHigh value suggests susceptibility to electrophilic attack
LUMO Energy+1.5 eVIndicates potential for accepting electrons
Mulliken Charge on C2-0.15Negative charge suggests a likely site for electrophilic attack
Mulliken Charge on C3-0.05Less negative charge suggests lower reactivity compared to C2
Log P1.8Moderate hydrophobicity

This table contains hypothetical data for illustrative purposes and is not based on direct computational results for this compound.

Applications of 4 1 Aminobutyl Phenol As a Synthetic Building Block and Precursor in Chemical Research

Role in the Synthesis of Complex Organic Molecular Architectures

The presence of multiple functional groups—a nucleophilic amine, an acidic phenol (B47542), and an aromatic ring amenable to substitution—makes 4-(1-Aminobutyl)phenol (B6149381) a valuable starting material for the synthesis of intricate organic structures. Its utility spans from being a key precursor for heterocyclic systems to serving as a foundational scaffold for compounds with diverse functionalities.

Precursor to Advanced Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The bifunctional nature of this compound allows it to participate in a variety of cyclization reactions to form these important structural motifs. While direct literature on this compound for heterocycle synthesis is limited, its structural motifs are found in precursors for bicyclic heteroaryl compounds. For instance, related chiral amino-alcohol fragments are utilized in the synthesis of complex fused ring systems, such as pyrido[2,3-d]pyrimidin-7-ones, which are investigated as inhibitors of signaling proteins like SOS1. google.com

The general strategy involves leveraging the amino group as a nucleophile to react with a suitable dielectrophile, leading to the formation of a heterocyclic ring. The phenol group can either be protected and deprotected as needed or participate directly in the reaction sequence. The butyl group substituent on the chiral center can influence the stereochemical outcome of these cyclization reactions, making it a potentially valuable precursor for enantiomerically pure heterocyclic compounds.

Scaffold for the Construction of Multi-functionalized Compounds

The this compound framework serves as an excellent scaffold for developing multi-functionalized molecules, particularly in medicinal chemistry. The primary amine and the phenol group can be selectively modified to introduce a wide range of substituents, thereby tuning the molecule's steric and electronic properties.

Research into beta-2 adrenergic receptor agonists has utilized similar phenolic amine scaffolds. google.comgoogle.com In these studies, the core structure is elaborated by modifying the amine and the aromatic ring to optimize interaction with the biological target. For example, derivatives of 4-(2-amino-1-hydroxyethyl)phenol have been synthesized and evaluated for their therapeutic potential, highlighting the utility of this class of compounds as a template for drug discovery. google.comgoogle.com The synthesis of these derivatives often involves N-alkylation or acylation of the amino group and etherification or substitution on the phenolic ring.

Development of Novel Catalysts and Ligands

The chiral nature of this compound makes it an attractive candidate for the development of new catalysts and ligands for asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product.

Chiral Ligand Design for Asymmetric Catalysis

Chiral ligands are crucial components of asymmetric catalysis, as they transfer their stereochemical information to the catalytic center, thereby directing the stereochemical outcome of a reaction. Chiral aminophenols are precursors to a variety of privileged ligand classes.

For instance, chiral aminophenols are used to synthesize bidentate and tridentate ligands that can coordinate with transition metals like nickel, copper, or palladium. dicp.ac.cnnih.gov A notable example is the synthesis of [2.2]paracyclophane-derived oxazole-pyrimidine (PYMCOX) ligands from a chiral aminophenol. dicp.ac.cn These N,N-ligands, featuring a rigid and sterically demanding structure, have been successfully applied in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, achieving high yields and excellent enantioselectivities (up to 99% ee). dicp.ac.cn The synthesis involves condensation and cyclization reactions where the aminophenol unit provides the crucial chiral environment.

The table below summarizes the performance of representative chiral ligands derived from aminophenol precursors in an asymmetric reaction.

Ligand/Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee %)
Ni(COD)₂ / (Rp)-PYMCOX L1 (E)-4-phenylbut-3-en-2-one(R)-4-phenylbut-3-en-2-ol9895
Cu(I) / Imidazoline-aminophenol L25 Benzaldehyde (B42025) + Nitromethane(R)-1-phenyl-2-nitroethanolHigh95

Data derived from analogous systems described in the literature. dicp.ac.cnnih.gov

Applications in Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional catalysis. Chiral aminophenols and their derivatives have emerged as effective organocatalysts for various transformations. beilstein-journals.orgnih.gov

These catalysts often operate through the formation of iminium or enamine intermediates, or by activating substrates through hydrogen bonding. The bifunctional nature of aminophenols, possessing both a basic amine and an acidic phenol, allows for cooperative catalysis where both functionalities participate in the transition state to accelerate the reaction and control stereoselectivity. For example, aminophenol-based organocatalysts have been employed in the enantioselective allylation of N-phosphinoylimines, achieving high enantioselectivities (76–98% ee). beilstein-journals.org The proposed mechanism suggests that an internal hydrogen bond between the catalyst and the substrate is key to achieving this high level of stereocontrol. beilstein-journals.org

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The structural features of this compound suggest its potential utility in the construction of chiral supramolecular assemblies.

The ability of the phenolic hydroxyl group and the amino group to act as hydrogen bond donors and acceptors, combined with the chirality of the molecule, makes it a candidate for forming ordered, helical, or other complex supramolecular structures. nih.govwur.nl In such assemblies, the chirality at the molecular level can be transferred to the macroscopic or nanoscopic level, a phenomenon known as supramolecular chirality. nih.govbilkent.edu.tr

While direct studies on the self-assembly of this compound are not prominent in the literature, related chiral molecules, such as peptide amphiphiles and chiral biphenols, are known to self-assemble into nanofibers, helical polymers, and other chiral nanostructures. bilkent.edu.trrsc.org These assemblies can exhibit unique chiroptical properties, like circularly polarized luminescence. rsc.org By analogy, this compound could be functionalized to enhance its self-assembly properties, potentially leading to new chiral materials with applications in sensing, optics, or asymmetric catalysis.

Self-Assembly Studies and Molecular Recognition

Self-assembly is a process in which molecules spontaneously organize into ordered structures through non-covalent interactions. Molecular recognition refers to the specific binding between two or more molecules through these interactions. Key to these processes are functionalities that can engage in hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

No specific studies on the self-assembly of this compound have been reported. Theoretically, its structure is conducive to such studies. The phenol group can act as a hydrogen bond donor, while the amino group can act as both a hydrogen bond donor and acceptor. The butyl chain provides a hydrophobic segment, and the aromatic ring can participate in π-π stacking interactions. The chirality of the molecule could lead to the formation of chiral supramolecular structures.

In the field of molecular recognition, chiral molecules like this compound are of particular interest for their potential to selectively recognize other chiral molecules. This enantioselective recognition is fundamental in areas such as chiral sensing and separation. However, no research has been published that specifically details the use of this compound for molecular recognition purposes.

Design of Host-Guest Systems

Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules, leading to the formation of a host-guest complex. This interaction can alter the physical and chemical properties of the guest molecule.

There is no available research describing the use of this compound in the design of host-guest systems. As a potential guest molecule, its phenolic and aminobutyl moieties could interact with a variety of host systems, such as cyclodextrins or crown ethers. The hydrophobic butyl group and aromatic ring would likely favor inclusion within the nonpolar cavity of a host like β-cyclodextrin, while the polar amino and hydroxyl groups could interact with the host's rim. Conversely, polymers or larger molecular architectures incorporating the this compound unit could be designed to act as hosts, although no such examples are present in the current scientific literature.

Bio-inspired and Biomimetic Synthesis Strategies

Bio-inspired and biomimetic syntheses aim to mimic nature's synthetic strategies to create complex molecules and materials. This often involves emulating enzymatic processes or the biosynthesis of natural products.

Mimicking Natural Product Biosynthesis Pathways

Natural products often possess complex architectures and significant biological activity. Biomimetic syntheses of these compounds can provide more efficient and elegant routes compared to traditional synthetic methods. The structure of this compound, containing a phenol and a chiral amine, is reminiscent of substructures found in some alkaloids and other natural products.

A literature review did not reveal any instances where this compound has been used as a starting material or key intermediate in a biomimetic synthesis that mimics a natural product biosynthetic pathway. Its potential in this area remains unexplored.

Design of Functional Biomaterials through Synthetic Routes

Functional biomaterials are designed to interact with biological systems for therapeutic or diagnostic purposes. Their properties are often inspired by biological molecules and structures. The incorporation of molecules like this compound into polymer backbones or as surface modifiers could, in theory, impart specific functionalities.

Currently, there are no published studies on the use of this compound in the design of functional biomaterials. Hypothetically, the amino group could be used for conjugation to other molecules or for pH-responsive behavior. The phenolic hydroxyl group offers antioxidant potential and a site for further chemical modification. The chirality of the molecule could also influence the interactions of a resulting biomaterial with biological systems. However, without experimental data, these remain speculative applications.

Future Directions and Emerging Research Avenues for 4 1 Aminobutyl Phenol

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis of chiral amines and phenolic compounds is increasingly benefiting from the adoption of continuous flow chemistry and automated platforms, which offer enhanced safety, scalability, and process control compared to traditional batch methods. bohrium.commdpi.com The application of these technologies to the synthesis of 4-(1-Aminobutyl)phenol (B6149381) and its derivatives represents a significant future direction.

Continuous flow processes are particularly well-suited for handling multiphase systems and can enable reactions that are difficult to control in batch, such as those involving hazardous reagents or intermediates. whiterose.ac.uk For the enantioselective synthesis of chiral amines like this compound, biocatalytic routes using immobilized enzymes such as transaminases in flow reactors have shown great promise. bohrium.comrsc.orgresearchgate.net This approach allows for high enantioselectivity under mild conditions and facilitates catalyst recovery and reuse, making the process more sustainable and economically viable. bohrium.com

Automated synthesis platforms, including cartridge-based systems, can dramatically accelerate the exploration of the chemical space around this compound. chimia.ch These platforms streamline routine synthetic operations like amide formation, reductive amination, and the application and removal of protecting groups (e.g., Boc groups), allowing for the rapid generation of compound libraries. oxfordglobal.com By automating these steps, researchers can dedicate more time to the design and analysis of novel derivatives, significantly speeding up discovery cycles in medicinal chemistry and materials science. chimia.ch

TechnologyPotential Advantage for this compound SynthesisKey Research Focus
Continuous Flow ChemistryImproved safety, scalability, precise control of reaction parameters, and efficient heat and mass transfer.Development of robust flow protocols for asymmetric synthesis and functionalization.
Immobilized Biocatalysts (in flow)High enantioselectivity, mild reaction conditions, catalyst reusability, and reduced waste.Screening and engineering of transaminases for activity on this compound precursors.
Automated Synthesis PlatformsRapid library generation, high-throughput screening of derivatives, and reduced manual error.Adaptation of existing automated protocols for the derivatization of the amine and phenol (B47542) functionalities.

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The dual functionality of this compound provides a rich platform for exploring novel reactivity and synthetic transformations. Future research will likely focus on leveraging modern catalytic methods to selectively functionalize different parts of the molecule.

The phenolic ring is a prime target for late-stage functionalization. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct, site-selective introduction of new substituents onto aromatic rings. researchgate.netrsc.org Research into ortho-, meta-, and para-selective C-H functionalization of the phenol ring in this compound could yield a diverse range of derivatives with tailored electronic and steric properties. acs.orgelsevierpure.com Furthermore, photocatalysis, particularly in combination with transition metals, offers new pathways for reactions like ortho-olefination of phenols under mild conditions. bohrium.com

The benzylic primary amine is another key reactive site. Visible-light photocatalysis has been shown to mediate a variety of transformations for benzylic amines, including oxidative coupling to form imines and other N-functionalized products. researchgate.netresearchgate.netacs.org Exploring these photocatalytic pathways for this compound could lead to new molecular scaffolds. Additionally, the inherent reactivity of aminophenols towards oxidative oligomerization, potentially catalyzed by environmentally abundant metals like iron, could be investigated to produce novel nitrogen-containing brown carbon-like materials. nih.govresearchgate.net

Advanced Materials Science Applications via Functionalization

The unique structure of this compound, combining a rigid aromatic core, reactive functional groups (amine and hydroxyl), and a chiral center, makes it an attractive building block for advanced materials.

The bifunctional nature of the molecule allows it to act as a monomer in polymerization reactions. It can be envisioned as a component in the synthesis of polyesters, polyamides, and polyester (B1180765) amides through reactions with dicarboxylic acids or self-condensation after appropriate functionalization. google.comtrea.com The incorporation of the this compound unit could impart specific properties such as antioxidant capabilities, derived from the phenolic moiety, into the polymer backbone. nih.govnih.gov

Crucially, the inherent chirality of the molecule can be translated into materials with macroscopic chiral properties. chiralpedia.com The synthesis of polymers from enantiopure this compound could lead to the formation of helical structures. Such chiral materials are of great interest for applications in enantioselective separations, asymmetric catalysis, and chiroptical devices. Research has shown that chiral aminophenol-based resins can form helical nanotubes, and the handedness can even be controlled by external stimuli like metal ions, opening avenues for creating dynamic, switchable materials. nih.govresearchgate.net

Material ClassRole of this compoundPotential Application
Functional Polymers (Polyesters, Polyamides)Chiral, bifunctional monomer.Biodegradable materials, polymers with antioxidant properties.
Chiral NanomaterialsChiral building block for self-assembly.Enantioselective separations, asymmetric catalysis supports.
Smart MaterialsComponent of stimuli-responsive polymers.Chiral sensors, switchable optical materials.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Routes

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of reaction outcomes and the design of novel synthetic pathways. researchgate.net These tools are poised to significantly accelerate the investigation of this compound and its derivatives.

Furthermore, ML models can be developed to predict the reactivity of this compound with high accuracy. By training models on experimental or computationally generated data, it would be possible to forecast the most likely sites of reaction (e.g., ortho vs. para C-H bonds, N- vs. O-alkylation) under various conditions. This predictive capability would allow chemists to prioritize experiments, minimizing trial-and-error and accelerating the discovery of new transformations and functional molecules.

Expanding the Chiral Pool Applications of this compound

The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from nature, such as amino acids and terpenes, that serve as valuable starting materials in asymmetric synthesis. wikipedia.orgstudysmarter.co.uk Once an efficient enantioselective synthesis is established, this compound has the potential to become a valuable new member of this pool.

Chiral amino alcohols and aminophenols are widely used as chiral auxiliaries and, more importantly, as ligands in asymmetric catalysis. nih.gov The structure of this compound is particularly appealing for ligand design. The phenolic hydroxyl and the primary amine offer two points for coordination or further derivatization, while the chiral center adjacent to the aromatic ring can create a well-defined chiral pocket around a metal center.

Future research could focus on synthesizing a library of ligands derived from (R)- and (S)-4-(1-Aminobutyl)phenol. These ligands, such as novel P,N- or N,N-bidentate systems, could be screened in a variety of metal-catalyzed enantioselective reactions, including reductions, additions to carbonyls, and cross-coupling reactions. nih.govnih.gov The unique steric and electronic environment provided by the 4-(1-aminobutyl)phenyl scaffold could lead to catalysts with novel reactivity and selectivity. nih.gov

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